1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea

Urea transporter inhibition UT-A1 IC50 Urearetic diuretics

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative characterized by a 5-acetylthiophene-ethyl linker and a 2-chlorophenyl moiety. It belongs to the class of small‑molecule urea transporter (UT) inhibitors and has demonstrated inhibitory activity against the rat UT‑A1 isoform.

Molecular Formula C15H15ClN2O2S
Molecular Weight 322.81
CAS No. 2034272-88-1
Cat. No. B2476585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea
CAS2034272-88-1
Molecular FormulaC15H15ClN2O2S
Molecular Weight322.81
Structural Identifiers
SMILESCC(=O)C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C15H15ClN2O2S/c1-10(19)14-7-6-11(21-14)8-9-17-15(20)18-13-5-3-2-4-12(13)16/h2-7H,8-9H2,1H3,(H2,17,18,20)
InChIKeyRWXZEJJFIAWLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea (CAS 2034272-88-1) – Compound Overview for UT-A1 Inhibitor Procurement


1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea is a synthetic urea derivative characterized by a 5-acetylthiophene-ethyl linker and a 2-chlorophenyl moiety. It belongs to the class of small‑molecule urea transporter (UT) inhibitors and has demonstrated inhibitory activity against the rat UT‑A1 isoform [1]. This compound is structurally related to other UT‑A1 inhibitors identified in high‑throughput screening campaigns, making it relevant for studies on urinary concentrating mechanisms and the development of urearetic diuretics [2].

Why Generic Substitution Fails for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea in UT-A1 Research


Urea transporter inhibitors display extreme sensitivity to subtle structural modifications; even minor changes in the aryl or heterocyclic substituents can ablate potency or invert isoform selectivity [1]. For example, systematic variation of phenyl‑thiourea analogs revealed over a 100‑fold range in UT‑A1 IC50 values and pronounced differences in UT‑A1 versus UT‑B selectivity [1]. Therefore, generic replacement of 1-(2-(5-acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea with a structurally related urea or thiourea without matching the exact acetylthiophene and 2‑chlorophenyl substitution pattern will likely yield unpredictable inhibitory activity and selectivity, compromising experimental reproducibility and validity.

Quantitative Differentiation of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea Against UT-A1 Inhibitor Comparators


Potency Advantage Over the Canonical Urea Transport Inhibitor Dimethylthiourea (DMTU)

The target compound inhibits rat UT-A1 with an IC50 of 5.0 µM (5000 nM) [1]. In contrast, dimethylthiourea (DMTU), the first widely studied urea transport inhibitor, exhibits an IC50 of 2–3 mM (2000–3000 µM) against the same isoform [2]. This represents a 400–600‑fold improvement in potency.

Urea transporter inhibition UT-A1 IC50 Urearetic diuretics

Comparison with 3‑Nitrophenyl‑Thiourea, a Potent Thiourea‑Based UT‑A1 Inhibitor

The most potent thiourea analog reported by Esteva-Font et al., 3‑nitrophenyl‑thiourea, inhibits UT‑A1 with an IC50 of approximately 200 µM (0.2 mM) [1]. The target compound achieves an IC50 of 5.0 µM, a 40‑fold improvement. This demonstrates that the 2‑(5‑acetylthiophen‑2‑yl)ethyl urea scaffold provides a significant potency gain over the phenyl‑thiourea series.

Structure-activity relationship Thiourea vs urea inhibitors UT-A1 potency

Potency Alignment with Established 8‑Hydroxyquinoline‑Based UT‑A1 Inhibitors

The target compound (IC50 5.0 µM) exhibits potency comparable to the representative 8‑hydroxyquinoline‑class inhibitor UTA1inh‑A1 (IC50 3.3 µM) described in the foundational UT‑A1 inhibitor screen [1]. Both compounds were tested in the same MDCK cell‑based assay platform [1][2]. The minor difference in IC50 (1.5‑fold) indicates that the urea‑based scaffold is competitive with the best‑in‑class 8‑hydroxyquinoline chemotype.

UT-A1 inhibitor classes Head-to-head potency Tool compound selection

Research and Application Scenarios for 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-chlorophenyl)urea (CAS 2034272-88-1)


UT-A1‑Targeted Diuretic Drug Discovery

With an IC50 of 5.0 µM against UT‑A1 [1], the compound can serve as a lead‑like starting point for optimization campaigns aiming to develop salt‑sparing diuretics (urearetics) [2]. Its potency surpasses classical urea analogs by orders of magnitude, enabling in vitro pharmacological profiling at realistic concentrations.

Renal Physiology Mechanistic Studies

The compound enables acute, reversible inhibition of UT‑A1 in MDCK cell models [1], allowing researchers to dissect the role of urea transport in urine concentration without the confounding cytotoxicity often associated with earlier weak inhibitors such as DMTU (IC50 2–3 mM) [3].

Chemical Probe for UT‑A1 versus UT‑B Selectivity Screening

Because minor structural modifications can invert isoform selectivity [2], the distinct acetylthiophene‑urea scaffold provides a valuable comparator for selectivity profiling panels. Comparative data against the non‑selective inhibitor UTA1inh‑A1 (IC50 UT‑A1 3.3 µM, UT‑B 16 µM) [1] help establish the selectivity window of new analogs.

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